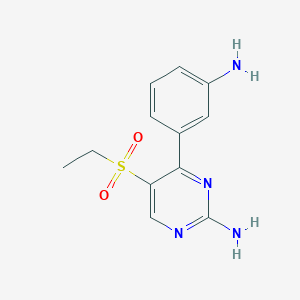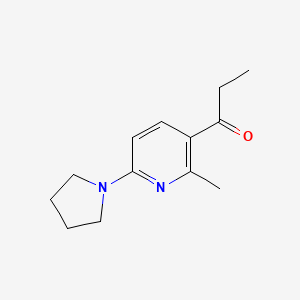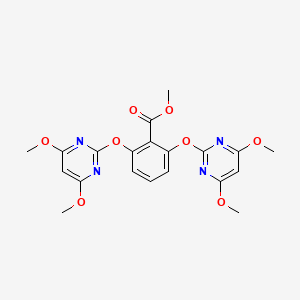
1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-amine is a complex organic compound that features a piperazine ring, a pyridine ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-amine typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions. The final step usually involves the coupling of the piperazine and pyridine intermediates under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The pyridine ring may also play a role in binding to enzymes or other proteins, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Ethylpiperazin-1-yl)propan-1-amine
- 3-(4-Ethylpiperazin-1-yl)propan-1-amine
Uniqueness
1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-amine is unique due to the presence of both the piperazine and pyridine rings, which confer distinct chemical properties and potential biological activities. This combination of structural features is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
Propiedades
Fórmula molecular |
C15H26N4 |
|---|---|
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
1-[6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C15H26N4/c1-4-14(16)13-6-7-15(17-12(13)3)19-10-8-18(5-2)9-11-19/h6-7,14H,4-5,8-11,16H2,1-3H3 |
Clave InChI |
WHRNHJKEARPDLB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(N=C(C=C1)N2CCN(CC2)CC)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11791135.png)
![1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-2-carboxylic acid](/img/structure/B11791150.png)
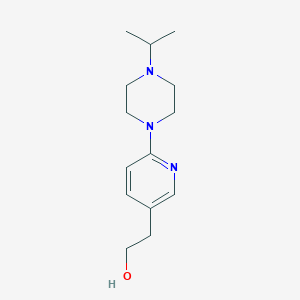




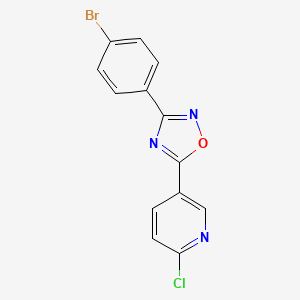
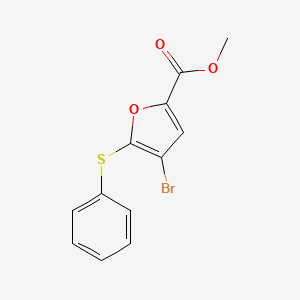
![6-Ethoxybenzo[d]isothiazole](/img/structure/B11791205.png)
